Cas no 915-05-9 (beta-Sitosterol acetate)

beta-Sitosterol acetate structure
beta-Sitosterol acetate structure
beta-Sitosterol acetate
915-05-9
C31H52O2
456.743390083313
MFCD00083497
806550
87575759

beta-Sitosterol acetate Properties

Names and Identifiers

    • Stigmast-5-en-3-ol,3-acetate, (3b)-
    • 3beta-Acetoxystigmast-5-ene
    • Acetyl-beta-sitosterol
    • beta-Sitosterol 3-acetate
    • beta-Sitosteryl acetate
    • beta-Stitosteryl acetate
    • Sitosterol,beta, acetate
    • Sitosteryl acetate
    • Stigmast-5-en-3beta-ol, acetate
    • beta-Sitosterol Acetate (contains Campesterol Acetate)
    • BETA-SITOSTEROL ACETATE CRYSTALLINE
    • β-Sitosterol Acetate (contains Campesterol)
    • &beta
    • beta-sitosterol 3-O-acetate
    • beta-Sitosterol Acetate (contains Campesterol)
    • Sitosterol acetate
    • beta-Sitosterol acetate
    • Stigmast-5-en-3beta-yl acetate
    • Acetyl-.beta.-sitosterol
    • .beta.-Sitosteryl acetate
    • TWI48DH01E
    • .beta.-Sitosterol 3-acetate
    • 3.beta.-Acetoxystigmast-5-ene
    • .beta.-Sitosterol acetate
    • PBWOIPCULUXTNY-LBKBYZTLSA-N
    • Stigmast-5-en-3.beta.-yl acetate
    • NSC11922
    • Stigmast-5-en-3.beta.-ol, acetate
    • Stigmast-5-en-3-ol, acetate
    • beta-Si
    • Stigmast-5-en-3-ol, acetate, (3β)- (9CI)
    • Stigmast-5-en-3β-ol, acetate (8CI)
    • β-Sitosterol acetate (6CI, 7CI)
    • 3β-Acetoxystigmast-5-ene
    • Acetyl-β-sitosterol
    • NSC 11922
    • O-Acetyl-β-sitosterol
    • Stigmast-5-en-3β-yl acetate
    • Stigmast-5-ene-3β-ol acetate
    • β-Sitosterol 3-acetate
    • β-Sitosteryl acetate
    • b-Sitosterol acetate
    • Stigmast-5-en-3-ol, acetate, (3beta)- (9CI)
    • beta -sitosteryl acetate
    • Stigmast-5-en-3beta -ol, acetate
    • AKOS021599437
    • AKOS002141140
    • beta -stitosteryl acetate
    • Sitosterol,.beta., acetate
    • beta -Sitosterol 3-acetate
    • Stigmast-5-en-3-yl acetate
    • Stigmast-5-en-3-ol, acetate (8CI)
    • [17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Stigmast-5-en-3-ol, acetate, (3.beta.)-
    • Stigmast-5-en-3-ol, acetate, (3beta )-
    • 1-(5-ETHYL-6-METHYLHEPTAN-2-YL)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
    • FT-0770927
    • 3beta -Acetoxystigmast-5-ene
    • Stigmast-5-en-3beta -yl acetate
    • CHEMBL4752800
    • beta -sitosterol acetate
    • Stigmast-5-en-3-yl acetate #
    • Acetyl-beta -sitosterol
    • PBWOIPCULUXTNY-UHFFFAOYSA-N
    • Stigmast-5-en-3-beta-yl acetate
    • Sitosterol,beta , acetate
    • beta -sitosterol, acetate
    • β-Sitosterol Acetate
    • .beta.-Sitosterol, acetate
    • NS00013410
    • STIGMAST-5-EN-3-OL, 3-ACETATE, (3.BETA.)-
    • ?-SITOSTERYL ACETATE
    • O-ACETYL-.BETA.-SITOSTEROL
    • MFCD00083497
    • [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • AKOS040760032
    • 1ST15599
    • SITOSTEROL, ACETATE
    • S0221
    • T73064
    • NSC-11922
    • 915-05-9
    • Stigmast-5-en-3-ol, acetate, (3beta)-
    • .BETA.-SITOSTEROL ACETATE [MI]
    • STIGMAST-5-ENE-3.BETA.-OL ACETATE
    • EINECS 213-019-6
    • CHEMBL2298951
    • UNII-TWI48DH01E
    • SCHEMBL168092
    • DTXSID70894094
    • CHEBI:69433
    • Q27137775
    • +Expand
    • MFCD00083497
    • PBWOIPCULUXTNY-LBKBYZTLSA-N
    • 1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
    • C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CC[C@H]([C@H](C)CC[C@@H](CC)C(C)C)[C@]3(CC[C@H]21)C

Computed Properties

  • 456.39700
  • 0
  • 2
  • 8
  • 456.396731
  • 33
  • 737
  • 0
  • 9
  • 0
  • 0
  • 0
  • 1
  • 9.9
  • 0
  • 26.3

Experimental Properties

  • 8.59560
  • 26.30000
  • 1.512
  • 514.5±29.0 °C at 760 mmHg
  • 131.0 to 136.0 deg-C
  • 0.0±1.3 mmHg at 25°C
  • 262.1±11.8 °C
  • Not determined
  • Not determined
  • 1.0±0.1 g/cm3

beta-Sitosterol acetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ON7-1g
BETA-SITOSTEROL ACETATE
915-05-9 40.0%
1g
$88.00 2024-04-20
A2B Chem LLC
AB71107-1g
BETA-SITOSTEROL ACETATE
915-05-9 40.0%
1g
$89.00 2024-07-18
Aaron
AR003OVJ-200mg
BETA-SITOSTEROL ACETATE
915-05-9 40%
200mg
$28.00 2024-07-18
abcr
AB141612-1 g
beta-Sitosterol Acetate, 40% (contains Campesterol Acetate); .
915-05-9 40%
1 g
€106.90 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP2295-1000mg
β-Sitosteryl acetate
915-05-9 95%
1000mg
$950 2023-09-19
eNovation Chemicals LLC
D135453-1g
BETA-SITOSTEROLACETATE
915-05-9 40%
1g
$250 2021-10-20
TargetMol Chemicals
TC0027-5 mg
beta-Sitosterol acetate
915-05-9 98%
5mg
¥ 1,447
BAI LING WEI Technology Co., Ltd.
334433-1G
β-Sitosterol acetate (contains campesterol acetate), 40%
915-05-9 40%
1G
¥ 624
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152155-1G
beta-Sitosterol acetate
915-05-9 >40.0%(GC)
1g
¥608.90 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X69875-200mg
β-sitosterol 3-O-acetate
915-05-9 ≥40%,
200mg
¥138.0 2023-09-05

beta-Sitosterol acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine ;  overnight, 37 °C
Reference
Oxyphytosterols as active ingredients in wheat bran suppress human colon cancer cell growth: Identification, chemical synthesis, and biological evaluation
Zhu, Yingdong; Soroka, Dominique; Sang, Shengmin, Journal of Agricultural and Food Chemistry, 2015, 63(8), 2264-2276

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ;  40 h, reflux
Reference
A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc cluster
Iwasaki, Takanori; Maegawa, Yusuke; Hayashi, Yukiko; Ohshima, Takashi; Mashima, Kazushi, Synlett, 2009, (10), 1659-1663

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Pyridine ;  15 h, 45 °C
1.2 Solvents: Water ;  1 h, 0 °C
Reference
Simultaneous synthesis of vitamins D2, D4, D5, D6, and D7 from commercially available phytosterol, β-sitosterol, and identification of each vitamin D by HSQC NMR
Komba, Shiro; Kotake-Nara, Eiichi; Tsuzuki, Wakako, Metabolites, 2019, 9(6),

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Methanol ;  0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  1 h, rt
Reference
Sterols as Anticancer Agents: Synthesis of Ring-B Oxygenated Steroids, Cytotoxic Profile, and Comprehensive SAR Analysis
Carvalho, Joao F. S.; Silva, M. Manuel Cruz; Moreira, Joao N.; Simoes, Sergio; Sa e Melo, M. Luisa, Journal of Medicinal Chemistry, 2010, 53(21), 7632-7638

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  1 min
Reference
Rapid formation of acetates under microwave irradiation using montmorillonite acid clay catalyst
Mallavadhani, Uppuluri V.; Sahoo, Laxmidhar; Roy, Subhra, Indian Journal of Chemistry, 2004, (10), 2175-2177

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of highly pure oxyphytosterols and (oxy)phytosterol esters
Geoffroy, Philippe; Julien-David, Diane; Marchioni, Eric; Raul, Francis; Aoude-Werner, Dalal; et al, Steroids, 2008, 73(7), 702-707

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Sodium hydroxide
Reference
Microwave enhanced acetylation of alcohols
Patnam, Ramesh; Chang, Fang-Rong; Kuo, Reen-Yen; Pan, Wen-Bin; Wu, Yang-Chang, Journal of Chemical Research, 2002, (6), 301-302

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetic acid ;  2 h, reflux
Reference
Practical and facile route to a functional intermediate from stigmasterol for the synthesis of 1α-hydroxyvitamin D5 and related compounds
Takahashi, Michiyasu; Hosokawa, Seiya; Ono, Yuuya; Kubodera, Noboru, Heterocycles, 2016, 93(1), 101-113

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of Oxidized 3β,3'β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples
Zmyslowski, Adam; Sitkowski, Jerzy ; Bus, Katarzyna ; Michalska, Katarzyna ; Szterk, Arkadiusz, International Journal of Molecular Sciences, 2021, 22(19),

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Pyridine ;  overnight, rt
Reference
Inhibition of Cathepsin D protease activity by Punica granatum fruit peel extracts, isolates, and semisynthetic analogs
Chaturvedi, Amit K.; Luqman, Suaib; Dubey, Vijaya; Thakur, Jay Prakash; Saikia, Dharmendra; et al, Medicinal Chemistry Research, 2013, 22(8), 3953-3958

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Pyridine ;  24 h, rt
Reference
Synthesis, isolation and characterization of β-sitosterol and β-sitosterol oxide derivatives
McCarthy, Florence O.; Chopra, Jay; Ford, Alan; Hogan, Sean A.; Kerry, Joe P.; et al, Organic & Biomolecular Chemistry, 2005, 3(16), 3059-3065

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Synthesis of (24R)-3β-hydroxystigmast-5-en-7-one
Kovganko, N. V.; Kashkan, Zh. N., Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2000, 35(4), 433-436

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum iodide Solvents: Acetonitrile ,  Dichloromethane ;  10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
A concise synthesis of β-sitosterol and other phytosterols
Hang, Jiliang; Dussault, Patrick, Steroids, 2010, 75(12), 879-883

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  3 h, reflux
Reference
Synthesis of 1α-Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D Formation
Moriarty, Robert M.; Albinescu, Dragos, Journal of Organic Chemistry, 2005, 70(19), 7624-7628

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  reflux; reflux; 30 min, reflux
1.2 reflux; 30 min, reflux
Reference
Synthesis and structure characterization of series of β-sitosterol derivative
Sun, Han-zhou; Li, Zhong-hai; Zhao, Fang; Hu, Yun-chu; Li, Zhi-hui, Jilin Huagong Xueyuan Xuebao, 2004, 21(3), 10-12

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Pyridine ;  16 h, 22 °C
Reference
Role of endogenous prostaglandins in gastroprotection of β-sitosterol and four derivative esters on ethanol-induced gastric mucosal lesions in rats
Arrieta, Jesus; Sanchez-Mendoza, Maria Elena; Castillo-Henkel, Carlos; Navarrete, Andres, Proceedings of the Western Pharmacology Society, 2006, 49, 130-133

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Titania ,  Sulfate Solvents: Dichloromethane ;  50 min, rt
Reference
TiO2/SO42-, a convenient and efficient catalyst for desilylation-acetylation of trimethylsilyl ethers with acetic anhydride
Jin, Tong-Shou; Li, Yan-Wei; Sun, Guang; Li, Tong-Shuang, Journal of Chemical Research, 2003, (2), 98-100

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Boron trifluoride (silica gel supported)
Reference
Selective acetylation of aliphatic hydroxyl group in the presence of phenolic hydroxyl group using silica gel supported BF3 catalyst
Das, Biswanath; Venkataiah, B.; Madhusudhan, P., Synthetic Communications, 2002, 32(2), 249-252

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
Reference
Synthesis and biological evaluation of novel steroidal 5α,8α-endoperoxide derivatives with aliphatic side-chain as potential anticancer agents
Bu, Ming; Cao, Tingting; Li, Hongxia; Guo, Mingzhou; Yang, Burton B.; et al, Steroids, 2017, 124, 46-53

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Pyridine ;  12 h, rt
Reference
Identification of Acyl Chain Oxidation Products upon Thermal Treatment of a Mixture of Phytosteryl/-stanyl Linoleates
Wocheslander, Stefan; Eisenreich, Wolfgang; Scholz, Birgit; Lander, Vera; Engel, Karl-Heinz, Journal of Agricultural and Food Chemistry, 2016, 64(48), 9214-9223

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Hexane ;  24 h, 40 °C
Reference
Thermal properties and nanodispersion behavior of synthesized β-sitosteryl acyl esters: A structure-activity relationship study
Panpipat, Worawan; Dong, Mingdong; Xu, Xuebing; Guo, Zheng, Journal of Colloid and Interface Science, 2013, 407, 177-186

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ;  5 - 9 d, 28 °C
Reference
Biocatalytic production of physiologically active compounds based on plant-derived β-sitosterol
Grishko, V. V.; Nogovitsina, E. M.; Ivshina, I. B., Kataliz v Promyshlennosti, 2009, (1), 67-74

beta-Sitosterol acetate Raw materials

beta-Sitosterol acetate Preparation Products

beta-Sitosterol acetate Suppliers

Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier Audited Supplier
(CAS:915-05-9)
HE DAN DAN
15928576055
sales@biopurify.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:915-05-9)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI PU KE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:915-05-9)
HE JING LI
18027310741
SKY20045@163.COM
Nanjing Duiy Biotech Co.,Ltd
Audited Supplier Audited Supplier
(CAS:915-05-9)
XIAO PENG
18013301590
2771739180@qq.com

beta-Sitosterol acetate Related Literature

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